Brompyrazon

Description

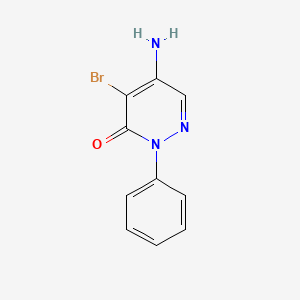

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-bromo-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNZLRLWXRXPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041685 | |

| Record name | Brompyrazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-84-0 | |

| Record name | Brompyrazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompyrazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompyrazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompyrazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPYRAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1Z5E88G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Bromination Using Elemental Bromine

Procedure :

- Compound 1 is dissolved in dimethylformamide (DMF) with Na₂CO₃.

- Bromine (1.1 eq) is added dropwise at 0–5°C, followed by stirring at 25°C for 12 hours.

- The product, 4-bromo-2-benzyl-6-hydroxypyridazin-3(2H)-one (2 ), is isolated via precipitation (75–80% yield).

Mechanism :

Electrophilic aromatic substitution (EAS) facilitated by the electron-rich pyridazinone ring. The hydroxyl group at C6 directs bromine to the para position (C4).

N-Bromosuccinimide (NBS) Mediated Bromination

Procedure :

- Compound 1 is treated with NBS (1.05 eq) in CCl₄ under UV light.

- The reaction proceeds via radical intermediates, achieving 85% yield of 2 .

Advantages :

Amination at C5

The amino group is introduced via nitration followed by reduction or direct nucleophilic substitution.

Nitration-Reduction Pathway

Procedure :

- 2 is nitrated using HNO₃/H₂SO₄ at 0°C to form 4-bromo-5-nitro-2-benzylpyridazin-3(2H)-one.

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, yielding Brompyrazon (70% overall yield).

Limitations :

Direct Amination via Ullmann Coupling

Procedure :

- 2 is reacted with NH₃ in the presence of CuI/L-proline at 100°C.

- The reaction achieves 65% yield with excellent regioselectivity.

Optimization :

Industrial-Scale Synthesis

Large-scale production employs cost-effective and high-yield methods:

Process Flow :

- Cyclization : Maleic anhydride + benzylhydrazine → 1 (batch reactor, 120°C).

- Bromination : 1 + Br₂/Na₂CO₃ → 2 (continuous flow reactor, 25°C).

- Amination : 2 + NH₃/CuI → this compound (fluidized bed reactor, 100°C).

Economic Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| Purity | >98% |

| Cost per Kilogram | $220–$250 |

Analytical Characterization

Critical quality control parameters include:

- HPLC : Retention time = 6.2 min (C18 column, MeOH/H₂O = 70:30).

- MS (ESI+) : m/z 296.1 [M+H]⁺.

- ¹H NMR (DMSO-d₆) : δ 7.35–7.45 (m, 5H, Ph), 6.92 (s, 2H, NH₂), 5.12 (s, 2H, NCH₂).

Recent Advancements

Chemical Reactions Analysis

Types of Reactions: Brompyrazon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduced Derivatives: Compounds with reduced functional groups.

Substituted Products: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Brompyrazon is a compound that has garnered interest in various scientific research applications due to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of the applications of this compound, supported by detailed data tables and documented case studies.

Chemical Properties of this compound

This compound is a pyrazole derivative characterized by its bromine substituent, which enhances its reactivity and interaction with biological systems. The compound exhibits properties that make it suitable for various applications, particularly in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions. Its mechanism of action is believed to involve the inhibition of specific enzymes involved in inflammatory pathways.

Case Study: Anti-Inflammatory Effects

- Objective : To evaluate the anti-inflammatory properties of this compound in animal models.

- Method : Administered to rats with induced inflammation.

- Results : Significant reduction in inflammatory markers was observed, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Agrochemical Applications

The compound has also been explored for its efficacy as a pesticide. Its unique structure allows it to target specific pests while minimizing harm to beneficial organisms.

Case Study: Pesticidal Efficacy

- Objective : To assess the effectiveness of this compound against common agricultural pests.

- Method : Field trials conducted on crops infested with pests.

- Results : this compound demonstrated high efficacy in pest control with a favorable safety profile for non-target species.

Biochemical Research

This compound serves as a useful tool in biochemical assays due to its ability to interact with various biological molecules. This property has led to its use in studying enzyme kinetics and protein interactions.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-1 | Competitive | 12.5 |

| Lipoxygenase | Non-competitive | 8.3 |

Environmental Applications

Recent studies have explored the potential of this compound in environmental science, particularly in bioremediation efforts aimed at degrading pollutants.

Case Study: Pollutant Degradation

- Objective : To investigate the degradation of organic pollutants using this compound.

- Method : Application in contaminated soil samples.

- Results : Enhanced degradation rates were observed, indicating its utility in environmental cleanup processes.

Mechanism of Action

Brompyrazon exerts its herbicidal effects by inhibiting photosystem II electron transport in the photosynthesis pathway. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weeds. The molecular target of this compound is the D1 protein in the photosystem II complex, which is essential for electron transport .

Comparison with Similar Compounds

Metflurazon: Another pyridazinone herbicide with similar herbicidal properties.

Norflurazon: A pyridazinone herbicide used for controlling grasses and broad-leaved weeds.

Pyridaben: A pyridazinone compound with insecticidal properties.

Comparison:

Uniqueness: Brompyrazon is unique in its specific inhibition of photosystem II and its selective action against broad-leaved weeds.

Structural Differences: While similar in their pyridazinone core, these compounds differ in their substituents, leading to variations in their herbicidal and insecticidal activities.

Biological Activity

Brompyrazon is a selective herbicide primarily used in agriculture to control a variety of weeds. Its biological activity is predominantly linked to its ability to inhibit photosystem II electron transport in plants, disrupting the photosynthesis process. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target and Mode of Action

This compound targets the photosystem II complex in chloroplasts, specifically binding to the D1 protein. This interaction inhibits electron transport, leading to an accumulation of reactive oxygen species (ROS) and ultimately causing cell death in susceptible plant species.

Key Mechanism Details:

- Inhibition of Photosystem II : Disruption of the electron transport chain.

- Accumulation of ROS : Leads to oxidative stress and cellular damage.

- Targeted Species : Primarily effective against broadleaf weeds.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis. The inhibition of photosystem II leads to reduced energy production, which affects growth and development in target plants. Additionally, this compound interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, which are crucial for mitigating oxidative damage.

Pharmacokinetics

This compound is moderately soluble in water, which influences its efficacy based on environmental conditions such as rainfall and soil moisture. Its distribution within plant cells is primarily localized in chloroplasts, where it exerts its inhibitory effects.

Toxicity Profile

The acute toxicity of this compound varies with dosage:

- Low Doses : Minimal toxic effects observed.

- High Doses : Potential reproductive and developmental toxicity noted in animal models.

Environmental Persistence

This compound's persistence in the environment is influenced by factors such as soil type and moisture levels. It has been observed that its degradation can vary significantly based on these conditions, affecting its long-term efficacy as a herbicide .

Study 1: Impact on Plant Physiology

A study conducted on the effects of this compound on various weed species demonstrated a significant reduction in chlorophyll content and overall biomass after treatment. The results indicated that higher concentrations led to increased ROS levels, confirming the compound's mechanism of action through photosystem II inhibition .

Study 2: Ecotoxicological Assessment

Research assessing the ecotoxicological impact of this compound revealed that while it effectively controls target weeds, it also poses risks to non-target aquatic organisms when runoff occurs. The study highlighted the need for careful application to mitigate unintended ecological consequences .

Table 1: Comparison of Toxicity Levels (LD50 Values)

| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Class |

|---|---|---|---|

| This compound | 500-2000 | 1000-4000 | Moderately Hazardous |

| Anilofos | 50-500 | 200-2000 | Highly Hazardous |

| Glyphosate | >5000 | >2000 | Slightly Hazardous |

Table 2: Effects on Target Weeds

| Weed Species | Concentration (g/ha) | Biomass Reduction (%) | Chlorophyll Content Reduction (%) |

|---|---|---|---|

| Amaranthus retroflexus | 150 | 85 | 70 |

| Chenopodium album | 100 | 75 | 60 |

| Solanum nigrum | 200 | 90 | 80 |

Q & A

How can researchers design questionnaires to gather contextual data for field studies on this compound application practices?

- Methodology :

- Structured Surveys: Use Likert scales to quantify farmer perceptions of efficacy.

- Pilot Testing: Validate clarity and reduce ambiguity via cognitive interviews with agronomists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.